2-(4-Methyl-pyrimidin-2-yloxymethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester
CAS No.:
Cat. No.: VC13441669
Molecular Formula: C15H23N3O3
Molecular Weight: 293.36 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H23N3O3 |
|---|---|
| Molecular Weight | 293.36 g/mol |
| IUPAC Name | tert-butyl 2-[(4-methylpyrimidin-2-yl)oxymethyl]pyrrolidine-1-carboxylate |
| Standard InChI | InChI=1S/C15H23N3O3/c1-11-7-8-16-13(17-11)20-10-12-6-5-9-18(12)14(19)21-15(2,3)4/h7-8,12H,5-6,9-10H2,1-4H3 |
| Standard InChI Key | DQSZUBFVCGQGRQ-UHFFFAOYSA-N |
| SMILES | CC1=NC(=NC=C1)OCC2CCCN2C(=O)OC(C)(C)C |
| Canonical SMILES | CC1=NC(=NC=C1)OCC2CCCN2C(=O)OC(C)(C)C |
Introduction
Overview
2-(4-Methyl-pyrimidin-2-yloxymethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester is a heterocyclic organic compound of significant interest in medicinal chemistry and synthetic organic research. Characterized by a pyrrolidine core substituted with a pyrimidine moiety and a tert-butyl ester group, this compound serves as a versatile intermediate in pharmaceutical development. Its structural complexity and functional groups enable interactions with biological targets, making it a subject of ongoing investigation for therapeutic applications.
Chemical Identity and Structural Properties
Molecular Composition
The compound has the molecular formula C₁₅H₂₃N₃O₃, with a molecular weight of 293.36 g/mol. Key structural features include:
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A pyrrolidine ring (five-membered saturated nitrogen heterocycle).
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A 4-methylpyrimidin-2-yloxymethyl substituent attached to the pyrrolidine.
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A tert-butyl ester group at the 1-position of the pyrrolidine.
The pyrimidine moiety introduces aromaticity and hydrogen-bonding capabilities, while the tert-butyl ester enhances solubility in organic solvents and stabilizes the molecule during synthetic modifications.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₂₃N₃O₃ |
| Molecular Weight | 293.36 g/mol |
| IUPAC Name | tert-butyl 2-[(4-methylpyrimidin-2-yl)oxymethyl]pyrrolidine-1-carboxylate |
| Boiling Point | Not reported |
| Melting Point | Not reported |
| Density | 1.2–1.3 g/cm³ (estimated) |
Synthesis and Reaction Pathways
Synthetic Routes
The synthesis of 2-(4-Methyl-pyrimidin-2-yloxymethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester typically involves multi-step reactions:
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Formation of the Pyrimidine-Pyrrolidine Linkage:
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A nucleophilic substitution reaction between 4-methylpyrimidin-2-ol and a pyrrolidine derivative bearing a leaving group (e.g., chloromethyl or bromomethyl).
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Solvents such as dimethylformamide (DMF) or dichloromethane (DCM) are used, with bases like potassium carbonate to deprotonate the pyrimidine hydroxyl group.
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Introduction of the tert-Butyl Ester:
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Protection of the pyrrolidine nitrogen with di-tert-butyl dicarbonate (Boc₂O) under anhydrous conditions.
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Catalysis by 4-dimethylaminopyridine (DMAP) accelerates the reaction.
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Table 2: Optimized Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Pyrimidine coupling | 4-methylpyrimidin-2-ol, K₂CO₃, DMF, 80°C | 65–75% |
| Boc protection | Boc₂O, DMAP, DCM, rt | 85–90% |
Industrial-Scale Production
Industrial methods prioritize scalability and cost-efficiency:
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Continuous Flow Chemistry: Enhances mixing and heat transfer, reducing reaction times.
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Automated Purification: Chromatography or crystallization techniques ensure >95% purity.
Applications in Medicinal Chemistry
Biological Activity
While direct biological data for this compound remains limited, structural analogs exhibit:
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Antimicrobial Properties: Pyrimidine derivatives inhibit bacterial DNA gyrase.
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Kinase Inhibition: The pyrimidine moiety mimics ATP-binding sites in kinases, relevant in cancer therapy .
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Anti-inflammatory Effects: Modulation of NF-κB signaling pathways .
Drug Development
The compound serves as a precursor for:
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Protease Inhibitors: Pyrrolidine scaffolds are common in HIV protease inhibitors .
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GPCR Modulators: Tert-butyl esters improve blood-brain barrier penetration in CNS-targeted drugs.
Table 3: Comparison with Analogous Compounds
| Compound | Key Structural Difference | Biological Activity |
|---|---|---|
| 2-(6-Methyl-pyridazin-3-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester | Sulfur linker vs. oxygen linker | Enhanced enzyme inhibition |
| (S)-3-(4-Chloro-6-methyl-pyrimidin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester | Chlorine substituent | Antiviral activity |
Mechanistic Insights
Interaction with Biological Targets
The compound’s mechanism likely involves:
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Hydrogen Bonding: Pyrimidine N-atoms interact with enzyme active sites (e.g., kinases) .
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Steric Effects: The tert-butyl group modulates binding affinity by occupying hydrophobic pockets.
Metabolic Stability
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Ester Hydrolysis: In vivo cleavage of the tert-butyl group generates a carboxylic acid, enhancing solubility but reducing membrane permeability.
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Oxidative Metabolism: Hepatic cytochrome P450 enzymes modify the pyrimidine ring, necessitating structural optimization for drug candidates.
Future Directions and Challenges
Research Priorities
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Structure-Activity Relationship (SAR) Studies: Systematic modification of the pyrimidine and pyrrolidine moieties to enhance potency .
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In Vivo Toxicity Profiling: Assessing hepatotoxicity and off-target effects.
Industrial Challenges
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